molecular formula C19H15N5O B10988329 N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide

N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B10988329
M. Wt: 329.4 g/mol
InChI Key: TYXRHUBXWZTJTM-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The indole and pyrimidine rings are then coupled with a benzamide derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.

    Biology: It is used as a tool compound to study cellular processes and molecular interactions, providing insights into the mechanisms of various biological pathways.

    Industry: The compound is explored for its potential use in the development of new materials and catalysts, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival. This makes it a promising candidate for the development of anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-4-(pyrimidin-2-ylamino)benzamide: Similar structure but with the indole ring attached at a different position.

    N-(1H-indol-4-yl)-4-(pyrimidin-4-ylamino)benzamide: Similar structure but with a different substitution pattern on the pyrimidine ring.

Uniqueness

N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C19H15N5O/c25-18(24-17-4-1-3-16-15(17)9-12-20-16)13-5-7-14(8-6-13)23-19-21-10-2-11-22-19/h1-12,20H,(H,24,25)(H,21,22,23)

InChI Key

TYXRHUBXWZTJTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

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